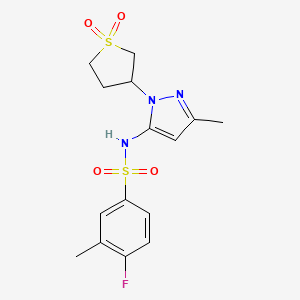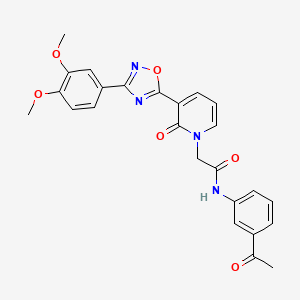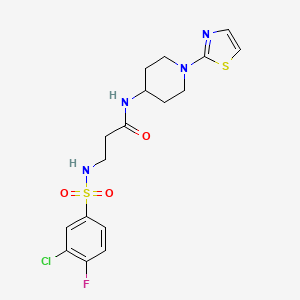![molecular formula C22H27N3O3S2 B3014142 N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 686772-41-8](/img/structure/B3014142.png)
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors Research has been conducted on dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential enzymes in the DNA synthesis pathway, making them targets for anticancer drugs. A study by Gangjee et al. (2008) describes the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent dual inhibitors of human TS and DHFR. These compounds demonstrated significant potency, with one classical analogue being the most potent dual inhibitor known at the time of publication (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis The structural elucidation of compounds is fundamental to understanding their potential biological activities. Subasri et al. (2017) presented the crystal structures of similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insight into their molecular conformations and potential reactivity (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Antimicrobial and Antitumor Activity The antimicrobial and antitumor potentials of thieno[3,2-d]pyrimidine derivatives have been explored. For instance, Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, assessing their anticancer activity against various human cancer cell lines. These compounds showed promising anticancer activities, with some nearly as active as doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).
Chemoselective Acetylation and Chemical Synthesis The synthesis and chemical modification of related compounds are crucial for developing new therapeutic agents. For example, Magadum and Yadav (2018) described the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming at the synthesis of intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives , which are known to interact with various targets, but specific interaction of this compound needs further investigation.
Mode of Action
Other pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit various kinases , suggesting that this compound may also interact with kinases or similar proteins.
Biochemical Pathways
It’s worth noting that other pyrrolo[2,3-d]pyrimidine derivatives have been shown to affect the folate pathway , which is essential for DNA synthesis and methylation reactions .
Result of Action
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines , suggesting that this compound may also have potential anticancer properties.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-28-17-10-8-16(9-11-17)25-21(27)20-18(12-13-29-20)24-22(25)30-14-19(26)23-15-6-4-3-5-7-15/h8-11,15H,2-7,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKTXQWQYCGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)



![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)
![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)
![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)